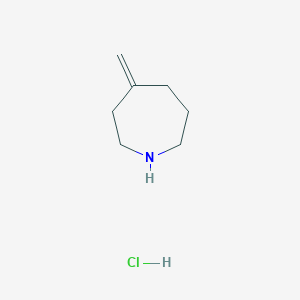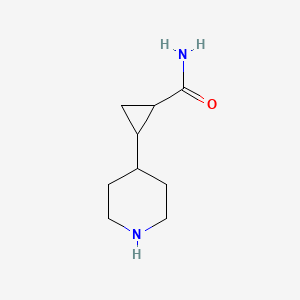
2-(Piperidin-4-yl)cyclopropane-1-carboxamide
Overview
Description
“2-(Piperidin-4-yl)cyclopropane-1-carboxamide” is a compound that has been studied for its potential therapeutic applications . It has been identified as a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are potent endogenous anti-inflammatory mediators .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. The specifics of these reactions are not detailed in the available literature .Physical And Chemical Properties Analysis
The compound is a solid . Its molecular weight is 168.24 g/mol. Further physical and chemical properties are not detailed in the available literature.Scientific Research Applications
PET Imaging and Neuroinflammation
- [11C]CPPC, a derivative of 2-(Piperidin-4-yl)cyclopropane-1-carboxamide, is significant for PET imaging. It specifically targets the CSF1R, a microglia-specific marker, enabling noninvasive imaging of reactive microglia and disease-associated microglia. This is crucial for understanding neuroinflammation in neuropsychiatric disorders, traumatic brain injury, Alzheimer’s disease, and Parkinson’s disease (Horti et al., 2019).
Synthesis and Drug Development
- The compound has been used in the development of CGRP receptor antagonists, with applications in creating new therapeutic agents (Cann et al., 2012).
- It's also involved in the development of poly(ADP-ribose)polymerase (PARP) inhibitors, which are significant in treating BRCA-1 and BRCA-2 deficient cancer cells (Jones et al., 2009).
Chemical Synthesis
- New methods for preparing derivatives of 2-(Piperidin-4-yl)cyclopropane-1-carboxamide have been explored for various synthetic applications. This includes the synthesis of pyrroles, pyrrolines, and pyrrolizidines (Wasserman et al., 1989).
Biological Activity
- Derivatives of this compound have been synthesized and characterized for their biological activities, including fungicidal and antiviral activities against tobacco mosaic virus (Li et al., 2015).
- Antiproliferative properties of certain derivatives have been identified, acting as tubulin inhibitors and demonstrating potential in cancer treatment (Krasavin et al., 2014).
Pharmacological Research
- Research has been conducted on 2-(Piperidin-4-yl)cyclopropane-1-carboxamide derivatives for their potential in imaging serotonin receptors, which is significant for understanding and treating neuropsychiatric disorders (Choi et al., 2015).
Future Directions
Piperidine-containing compounds, such as “2-(Piperidin-4-yl)cyclopropane-1-carboxamide”, are important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis methods and exploring the pharmacological applications of these compounds .
properties
IUPAC Name |
2-piperidin-4-ylcyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c10-9(12)8-5-7(8)6-1-3-11-4-2-6/h6-8,11H,1-5H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKIVPMPOIOXOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2CC2C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-4-yl)cyclopropane-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9,9'-[1,2-Phenylenebis(methylene)]bis[N3,N3,N6,N6-tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine]](/img/structure/B1435868.png)
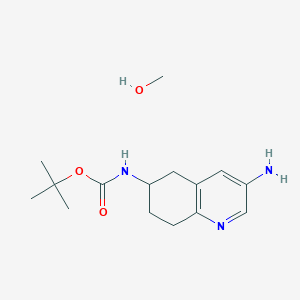
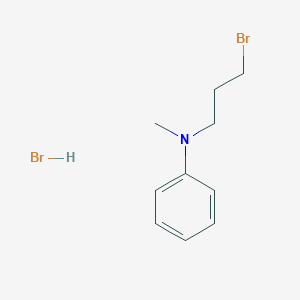
![6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1435878.png)
![2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine](/img/structure/B1435880.png)
![2-[(Piperidin-4-yl)methoxy]pyridine-4-carbonitrile dihydrochloride](/img/structure/B1435881.png)
![1-[(1,4-Diazepan-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1435882.png)
![[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B1435883.png)
![1-[(1,2-Oxazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B1435885.png)
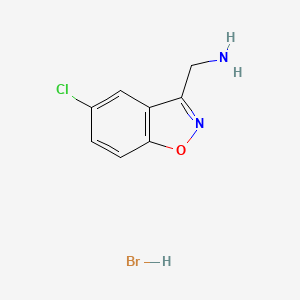
![7-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B1435887.png)
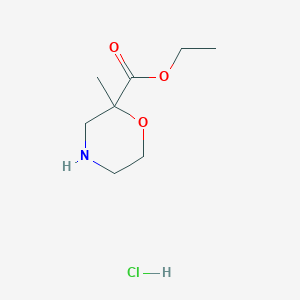
![2-(6-Methoxypyridin-3-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1435890.png)
